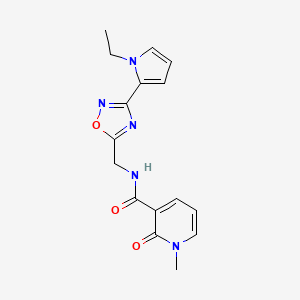![molecular formula C17H16ClNO3 B2633504 (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate CAS No. 338413-39-1](/img/structure/B2633504.png)
(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is an organic compound that features a methoxyphenyl group, a chlorophenyl group, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate typically involves the following steps:
-
Formation of the Carbamate Linkage: : This can be achieved by reacting (4-methoxyphenyl)methanol with an isocyanate derivative, such as 4-chlorophenyl isocyanate, under mild conditions. The reaction is usually carried out in the presence of a base like triethylamine to facilitate the formation of the carbamate bond.
-
Ethenylation: : The introduction of the ethenyl group can be performed via a Heck reaction, where the carbamate intermediate is reacted with a vinyl halide (e.g., vinyl chloride) in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
-
Reduction: : The ethenyl group can be reduced to an ethyl group using hydrogenation conditions with a suitable catalyst like palladium on carbon.
-
Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as sodium amide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Formation of (4-hydroxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate.
Reduction: Formation of (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethyl]carbamate.
Substitution: Formation of derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential pharmacological properties. The presence of both methoxy and chlorophenyl groups suggests it could interact with biological targets, possibly serving as a lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable carbamate linkage and potential for further chemical modifications.
Mechanism of Action
The mechanism by which (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy and chlorophenyl groups could facilitate binding to hydrophobic pockets within proteins, while the carbamate linkage might be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)methyl N-[(E)-2-(4-fluorophenyl)ethenyl]carbamate: Similar structure but with a fluorine atom instead of chlorine.
(4-Methoxyphenyl)methyl N-[(E)-2-(4-bromophenyl)ethenyl]carbamate: Similar structure but with a bromine atom instead of chlorine.
(4-Methoxyphenyl)methyl N-[(E)-2-(4-nitrophenyl)ethenyl]carbamate: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The unique combination of a methoxy group, a chlorophenyl group, and a carbamate linkage in (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate provides distinct chemical properties. The presence of the chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially offering advantages in specific applications over its analogs with different substituents.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-16-8-4-14(5-9-16)12-22-17(20)19-11-10-13-2-6-15(18)7-3-13/h2-11H,12H2,1H3,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMVQUIHPPRABE-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-ethyl-2-(ethylsulfanyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2633421.png)
![(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633422.png)
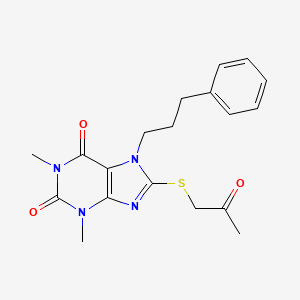
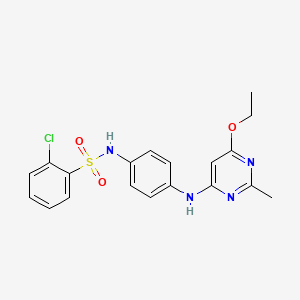
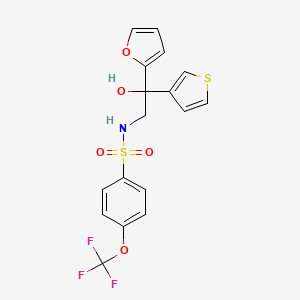
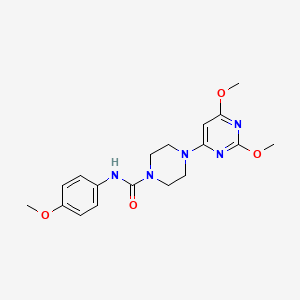
![3-[(2-Nitrophenyl)amino]propanenitrile](/img/structure/B2633429.png)
![6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2633430.png)
![2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2633436.png)
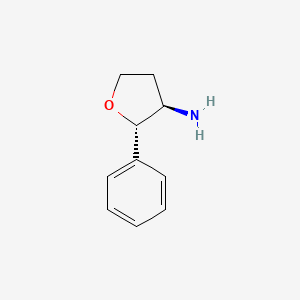
![4-(ETHANESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2633438.png)
![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2633439.png)
![5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2633440.png)
